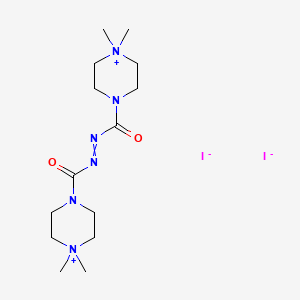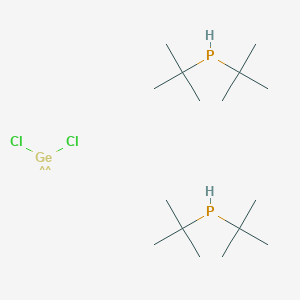![molecular formula C11H19O7P2-3 B14631738 [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate CAS No. 57745-78-5](/img/structure/B14631738.png)
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate is an organophosphorus compound with the molecular formula C11H19O7P2 It is known for its unique structure, which includes both dienyl and phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate typically involves the reaction of appropriate dienyl alcohols with phosphorylating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a phosphorylating agent, which reacts with the dienyl alcohol under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted dienyl phosphates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its ability to enhance the thermal stability of materials makes it valuable in the manufacturing of high-performance polymers.
Mécanisme D'action
The mechanism of action of [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. Additionally, the dienyl group can undergo reactions with reactive oxygen species, leading to the formation of stable adducts. These interactions disrupt normal cellular processes, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4,8-Dimethylnona-3,7-dienyl] phosphate
- [4,8-Dimethylnona-3,7-dienoxy] phosphoric acid
- [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphonate
Uniqueness
Compared to similar compounds, [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate stands out due to its dual functionality, which allows it to participate in a wider range of chemical reactions. Its unique structure also enhances its stability and reactivity, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
57745-78-5 |
|---|---|
Formule moléculaire |
C11H19O7P2-3 |
Poids moléculaire |
325.21 g/mol |
Nom IUPAC |
[4,8-dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-10(2)6-4-7-11(3)8-5-9-17-20(15,16)18-19(12,13)14/h6,8H,4-5,7,9H2,1-3H3,(H,15,16)(H2,12,13,14)/p-3 |
Clé InChI |
GHIBYGJVGUJOBM-UHFFFAOYSA-K |
SMILES canonique |
CC(=CCCC(=CCCOP(=O)([O-])OP(=O)([O-])[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


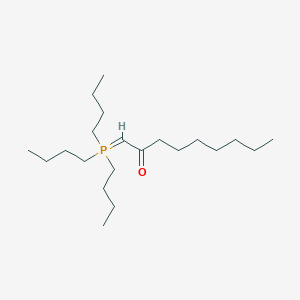
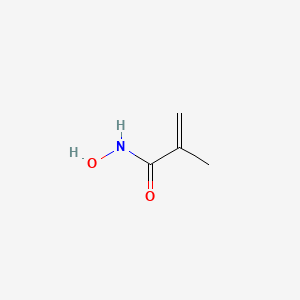

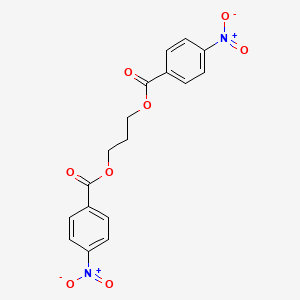

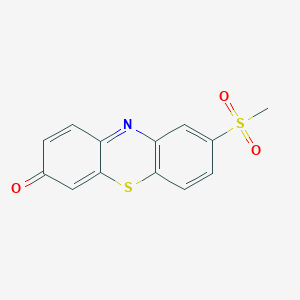
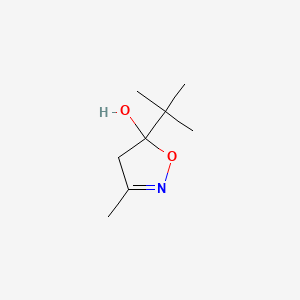
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

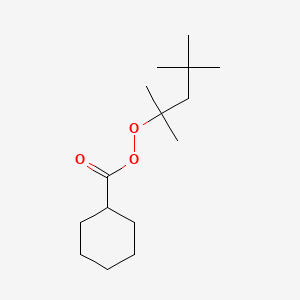
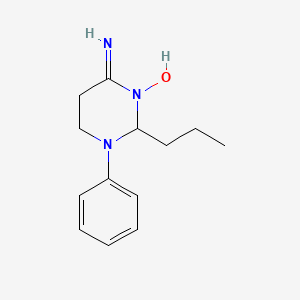
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
